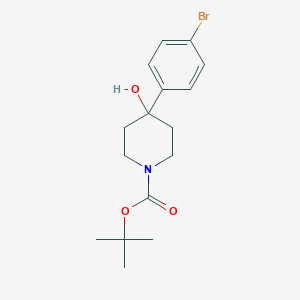

1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol

Descripción general

Descripción

1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol is an organic compound with the chemical formula C16H22BrNO2. It is a white crystalline solid, stable at room temperature. This compound is significant in organic synthesis, particularly in the synthesis of peptides, drugs, and natural products. It is often used as an intermediate in various chemical reactions due to its unique structure and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzoic acid with 1-Boc-4-piperidine ethanol. The reaction conditions can be adjusted according to laboratory requirements to optimize yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction pathways but with enhanced efficiency and safety protocols. The compound is typically produced in bulk quantities and requires stringent quality control measures to ensure consistency and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: It can be reduced to form corresponding reduced products.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted products .

Aplicaciones Científicas De Investigación

1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is utilized in the development of biochemical assays and as a building block for biologically active molecules.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in drug discovery and development.

Industry: The compound is employed in the production of various industrial chemicals and materials

Mecanismo De Acción

The mechanism of action of 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a protective agent for amino groups during organic synthesis, preventing unwanted reactions. It can also participate in various chemical transformations, contributing to the formation of desired products through its reactivity and functional group compatibility .

Comparación Con Compuestos Similares

1-Boc-4-(4-aminophenyl)piperazine: Used in agrochemical, pharmaceutical, and dyestuff industries.

1-Boc-4-(4-bromo-phenylamino)-piperidine: Utilized as a pharmaceutical intermediate.

1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): An intermediate in the manufacture of fentanyl and related derivatives.

Uniqueness: 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol stands out due to its specific bromine substitution, which imparts unique reactivity and functional group compatibility. This makes it particularly valuable in synthetic chemistry for creating complex molecules with precision .

Actividad Biológica

1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol, also known by its CAS number 163209-96-9, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its structural features, which include a bromo-substituted phenyl group and a piperidine ring, making it a valuable candidate in pharmacological research.

- Molecular Formula : C16H22BrNO3

- Molecular Weight : 356.25 g/mol

- CAS Number : 163209-96-9

This compound primarily targets two significant enzymes:

- Acetylcholinesterase (AChE) : Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission, which is crucial in cognitive functions and memory.

- Monoamine Oxidase-B (MAO-B) : This inhibition results in elevated levels of dopamine, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease .

Table 1: Summary of Biological Targets and Effects

| Target Enzyme | Effect | Implications |

|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition leading to increased acetylcholine levels | Potential treatment for Alzheimer's disease |

| Monoamine Oxidase-B (MAO-B) | Inhibition leading to increased dopamine levels | Neuroprotective effects |

Antioxidant and Analgesic Effects

Research indicates that this compound exhibits antioxidant activity and potential analgesic effects . These properties may contribute to its multifactorial role in treating various conditions, including pain management and oxidative stress-related disorders.

Case Studies and Experimental Findings

- Cognitive Enhancement in Animal Models : Studies demonstrate that low to moderate doses of this compound improve cognitive function and memory in rodent models, suggesting its potential application in treating cognitive impairments associated with aging and neurodegeneration.

- Antimicrobial Activity : A derivative of this compound has been found to inhibit the growth of Mycobacterium tuberculosis by targeting the KasA enzyme, essential for bacterial cell wall synthesis. This highlights its potential as a lead compound in developing new tuberculosis treatments .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is metabolized primarily in the liver via cytochrome P450 enzymes. Its hydrochloride form indicates that it may be suitable for oral administration, enhancing its utility in clinical settings .

Biochemical Analysis

The compound's interaction with AChE and MAO-B has been characterized through various biochemical assays. It forms stable complexes with these enzymes, inhibiting their activity effectively. The stability of the compound under laboratory conditions suggests good potential for further development.

Table 2: Dosage Effects on Cognitive Function

| Dosage (mg/kg) | Cognitive Improvement (%) |

|---|---|

| 5 | 15 |

| 10 | 30 |

| 20 | 50 |

Propiedades

IUPAC Name |

tert-butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-4-6-13(17)7-5-12/h4-7,20H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVYIHCSSJUVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593289 | |

| Record name | tert-Butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163209-96-9 | |

| Record name | tert-Butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.